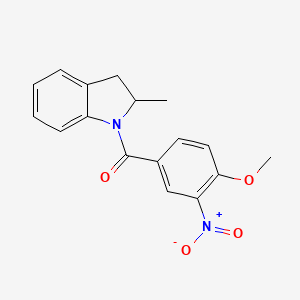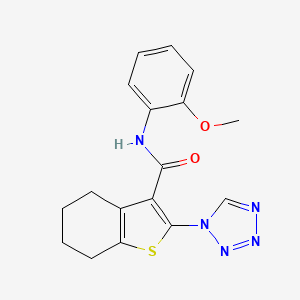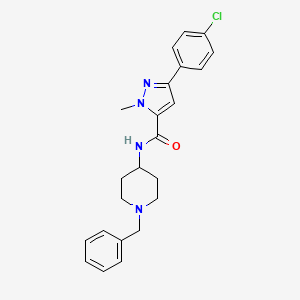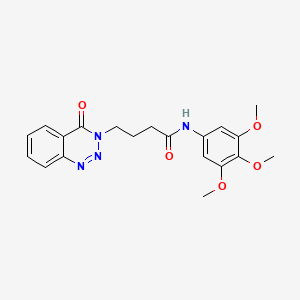
(4-methoxy-3-nitrophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxy-3-nitrophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that features a methoxy group, a nitro group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-3-nitrophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the nitration of 4-methoxyacetophenone to introduce the nitro group, followed by a Friedel-Crafts acylation to attach the indole moiety. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-methoxy-3-nitrophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 4-carboxy-3-nitrophenyl(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone.
Reduction: 4-methoxy-3-aminophenyl(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-methoxy-3-nitrophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its indole moiety is particularly useful in the study of tryptophan metabolism and related biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-methoxy-3-nitrophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indole moiety can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (4-methoxyphenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
- (4-nitrophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
- (4-methoxy-3-nitrophenyl)(1H-indol-1-yl)methanone
Uniqueness
Compared to similar compounds, (4-methoxy-3-nitrophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone is unique due to the presence of both a methoxy and a nitro group on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C17H16N2O4 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
(4-methoxy-3-nitrophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C17H16N2O4/c1-11-9-12-5-3-4-6-14(12)18(11)17(20)13-7-8-16(23-2)15(10-13)19(21)22/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
AXFFNGMZLDTZAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11014600.png)
![1-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B11014605.png)

![N-[4-(acetylamino)phenyl]-4-phenoxybutanamide](/img/structure/B11014615.png)
![trans-4-[({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11014620.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B11014622.png)

![N-(2-methyl-1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11014634.png)
![N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-2-chloro-4-nitrobenzamide](/img/structure/B11014639.png)
![6-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B11014646.png)
![1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide](/img/structure/B11014653.png)

![4-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11014667.png)
